N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-17-8-11-19(12-9-17)26(31)30-24-20-6-4-5-7-21(20)29-25(24)27(32)28-15-14-18-10-13-22(33-2)23(16-18)34-3/h4-13,16,29H,14-15H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRNYTRBFWSFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the indole core with a dimethoxyphenyl ethyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Introduction of the Methylbenzamido Group: This can be done through an amide coupling reaction, where the indole derivative reacts with 4-methylbenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- Results :
- The compound exhibited a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A549 | 12 | Inhibition of cell proliferation |
| HCT116 | 18 | Modulation of Bcl-2 proteins |
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects.
Mechanistic Insights
- The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses.
- In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity Assessment
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 8.5 | NF-kB inhibition |
| Control Compound | >20 | No significant effect |
Case Studies
- Study on Anticancer Efficacy : A comprehensive study evaluated the compound's effects on xenograft models of breast cancer. Results indicated a marked reduction in tumor size and weight compared to control groups.
- Inflammation Model Testing : In vivo experiments using carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced edema formation, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous molecules in terms of structural features , synthesis , and functional properties , based on evidence from diverse sources.
Structural Comparisons
| Compound Name | Core Structure | Key Substituents | Notable Interactions/Features | Reference |
|---|---|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide | Indole | 3-(4-methylbenzamido), 2-[N-(3,4-dimethoxyphenethyl)carboxamide] | Potential π-π stacking (indole and methoxyphenyl), hydrogen bonding (amide groups) | — |
| 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide | Benzimidazole | 1-propyl, 5-carboxamide (4-methoxyphenyl), 2-(3,4-dimethoxyphenyl) | Enhanced rigidity (benzimidazole core), reductive cyclization synthesis | |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide | Benzoyl group, 3,4-dimethoxyphenethylamine-derived side chain | Simpler structure; amide bond formation via benzoyl chloride and amine | |
| 2-(4-Fluorophenyl)-3-methyl-1H-indole | Indole | 2-(4-fluorophenyl), 3-methyl | Indole N—H interactions with π systems (non-conventional H-bonding) | |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Quaternary ammonium | Dual 3,4-dimethoxyphenethyl-carbamoyl chains, chloride counterion | Ionic interactions (Cl⁻), hydration stability (dihydrate) |
Key Observations :
- The target compound shares the indole core with 2-(4-fluorophenyl)-3-methyl-1H-indole but differs in substituent complexity. Its 4-methylbenzamido group may enhance solubility compared to the fluorophenyl analogue .
- The 3,4-dimethoxyphenethyl group, seen in Rip-B and the quaternary ammonium compound , is a recurring motif that facilitates membrane penetration and receptor affinity.
Key Observations :
- The target compound’s synthesis would likely require sequential amidation steps , contrasting with the one-pot reductive cyclization used for benzimidazoles .
- Rip-B’s high yield (80%) under simple amidation conditions suggests that similar approaches could be feasible for the target molecule’s 3,4-dimethoxyphenethyl chain installation.
- Woollins' reagent in highlights alternative indole-forming strategies, though the target compound’s substitution pattern may necessitate orthogonal protecting groups .
Physicochemical and Functional Properties
- Solubility : The 4-methylbenzamido group in the target compound may improve lipophilicity compared to Rip-B’s unsubstituted benzamide . However, the dihydrate in ’s quaternary ammonium compound demonstrates how hydration can modulate solubility .
- Crystallinity : Indole derivatives like 2-(4-fluorophenyl)-3-methylindole exhibit strong π-system interactions, which could influence crystallization behavior in the target compound .
- Bioactivity : While direct data are unavailable, the 3,4-dimethoxyphenethyl group is associated with kinase inhibition and neurotransmitter analogue activity in related compounds .
Research Implications and Gaps
- Structural Optimization : The indole core’s flexibility merits exploration in structure-activity relationship (SAR) studies, particularly for targets requiring conformational adaptability.
- Synthetic Efficiency : Adopting one-pot methodologies (as in ) could streamline the synthesis of complex indole-carboxamide derivatives.
- Unresolved Questions : The impact of the 4-methylbenzamido group on metabolic stability and target binding remains speculative without experimental data.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 471.5 g/mol. The structure includes an indole core substituted with a dimethoxyphenyl ethyl group and a methylbenzamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O4 |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 1031994-30-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the indole core followed by the introduction of the dimethoxyphenyl and benzamide substituents through amide coupling reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties, enzyme inhibition, and potential neuroprotective effects.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : It is believed to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC), which are critical for DNA synthesis and epigenetic regulation respectively .
- Case Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition studies suggest that this compound can effectively bind to DHFR, leading to decreased proliferation of cancer cells .
Detailed Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that at concentrations as low as 10 µM, the compound significantly reduced cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines .
- Apoptotic Induction : Flow cytometry analysis revealed that treatment with the compound resulted in an increase in early and late apoptotic cells compared to control groups .
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to untreated controls, indicating its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including coupling of indole-2-carboxylic acid derivatives with substituted ethylamine precursors. Key steps may include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) to link the indole-2-carboxamide moiety to the 3,4-dimethoxyphenylethylamine group .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time, temperature (e.g., reflux at 80–100°C), and pH .
- Microwave-assisted synthesis : Enhances efficiency for steps requiring prolonged heating .
Q. How is structural integrity confirmed post-synthesis?
Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and coupling constants, e.g., methoxy protons at δ 3.7–3.9 ppm and indole NH signals near δ 10–12 ppm .
- Mass Spectrometry (HR-ESI-MS) : Confirms molecular weight (e.g., observed [M-H]⁻ peaks matching theoretical values) .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) provides precise conformational insights:
- SHELX refinement : Software like SHELXL refines crystal structures, resolving bond angles, torsion angles, and hydrogen-bonding networks (e.g., interactions between indole NH and aromatic π-systems) .
- Crystallographic parameters : Monoclinic systems (e.g., space group P21/c) with unit cell dimensions (e.g., a = 21.977 Å, b = 12.2295 Å) help validate molecular packing and stability .
Q. How should researchers analyze conflicting bioactivity data in structurally similar compounds?
- Structure-Activity Relationship (SAR) studies : Compare substituent effects. For example:
- Methoxy vs. methyl groups : Methoxy at 3,4-positions on phenyl rings enhances lipophilicity and receptor binding compared to methyl groups .
- Indole vs. benzamide cores : Indole derivatives often show higher metabolic stability but may exhibit off-target effects .
- Data normalization : Account for assay variability (e.g., cell-line specificity, IC50 discrepancies) using standardized controls .
Q. What strategies optimize reaction conditions for high-purity synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Palladium catalysts for cross-coupling steps or acid/base catalysts for condensation reactions .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and minimize byproduct formation .
Methodological Considerations
- Contradiction resolution : When crystallographic data conflicts with computational models (e.g., DFT-predicted vs. observed conformers), prioritize experimental SC-XRD data and re-evaluate computational parameters (e.g., solvent effects in simulations) .
- Thermal stability assays : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures, ensuring compound stability during biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
